Ethyl 2-cyano-2-(pyridin-2-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyano-2-pyridin-2-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8(7-11)9-5-3-4-6-12-9/h3-6,8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZBDTQYCJMNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for Ethyl 2 Cyano 2 Pyridin 2 Yl Acetate
Established Synthetic Pathways
Cyanoethylation Reactions
Cyanoethylation, in this context, refers to the introduction of the 1-cyano-1-ethoxycarbonylethyl group onto the pyridine (B92270) ring. This is most commonly achieved via a nucleophilic aromatic substitution (SNAr) pathway.
A primary and direct route to Ethyl 2-cyano-2-(pyridin-2-yl)acetate involves the reaction of a 2-halopyridine derivative, such as 2-chloropyridine (B119429) or 2-bromopyridine (B144113), with the carbanion of ethyl cyanoacetate (B8463686). youtube.comyoutube.com This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen atom activates the C-2 and C-4 positions of the ring towards nucleophilic attack. youtube.comstackexchange.com
The process begins with the deprotonation of ethyl cyanoacetate by a strong base to form a resonance-stabilized enolate. This potent nucleophile then attacks the electron-deficient C-2 position of the 2-halopyridine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. youtube.comnih.gov Aromaticity is subsequently restored by the expulsion of the halide leaving group, yielding the final product. youtube.com Halopyridines are generally less reactive than acyl chlorides but are effective substrates for this transformation. youtube.com
The efficiency of the SNAr reaction is highly dependent on the specific conditions employed. Optimization of parameters such as the base, solvent, temperature, and reaction time is crucial for maximizing the yield and minimizing side reactions. numberanalytics.com
Base: Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of ethyl cyanoacetate without competing in the substitution reaction. Common choices include sodium hydride (NaH), sodium ethoxide (NaOEt), and potassium tert-butoxide.
Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are typically used as they can solvate the cation of the base while leaving the nucleophilic anion highly reactive.
Leaving Group: The nature of the halogen on the pyridine ring affects the reaction rate. For SNAr reactions, the typical order of reactivity is F > Cl > Br > I, which is opposite to that of SN2 reactions. numberanalytics.com However, other factors can influence this, and iodo- and chloro-pyridines are common substrates. nih.govrsc.org
Temperature: While some SNAr reactions on highly activated rings can proceed at room temperature, heating is often required to achieve a reasonable reaction rate with halopyridines. nih.gov Temperatures can range from ambient to reflux, depending on the reactivity of the specific substrates.
The interplay of these factors is illustrated in the following representative table, which shows potential outcomes for the synthesis.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | 25 | 24 | Low |
| 2 | NaH | DMF | 80 | 6 | Moderate |
| 3 | NaOEt | EtOH | 78 (reflux) | 12 | Moderate |
| 4 | KOBut | DMSO | 100 | 4 | High |
This table is illustrative and represents typical trends in the optimization of SNAr reactions.
Condensation Reactions Involving Pyridinyl Precursors
An alternative strategic approach involves forming the carbon-carbon bond through condensation chemistry, followed by subsequent modifications.
A plausible, though less direct, pathway begins with a pre-existing pyridinylacetic acid derivative, such as ethyl 2-(pyridin-2-yl)acetate. This route requires the introduction of the cyano group at the α-position of the ester. This transformation is known as α-cyanation.
The reaction involves the deprotonation of ethyl 2-(pyridin-2-yl)acetate with a strong base, like lithium diisopropylamide (LDA), to form an enolate. This enolate is then treated with an electrophilic cyanating agent. rsc.org Suitable "CN+" sources include reagents like p-toluenesulfonyl cyanide (TsCN), cyanogen (B1215507) bromide (BrCN), or N-cyanobenzotriazole. rsc.org This method allows for the formation of the target molecule from a more readily available pyridine precursor.
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an active methylene (B1212753) compound, such as ethyl cyanoacetate, and a carbonyl compound, typically an aldehyde or ketone. wikipedia.org To synthesize this compound via this methodology, a two-step sequence is required.
First, a Knoevenagel condensation is performed between pyridine-2-carboxaldehyde and ethyl cyanoacetate. bas.bg This reaction is often catalyzed by a weak base like piperidine (B6355638) or pyridine and results in the formation of the α,β-unsaturated product, ethyl 2-cyano-3-(pyridin-2-yl)acrylate. bas.bgresearchgate.net Catalyst-free conditions in an ethanol (B145695)/water mixture have also been reported to be effective for this type of condensation. bas.bg
The second step involves the selective reduction of the carbon-carbon double bond of the acrylate (B77674) intermediate to yield the final saturated product, this compound. This can be achieved through various standard reduction methods, such as catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (H₂/Pd-C) catalyst or by using a chemical reductant like sodium borohydride (B1222165) (NaBH₄) in the presence of a nickel(II) salt.
Metal-Catalyzed Coupling Approaches
Transition metal catalysis, particularly using palladium, provides a powerful tool for constructing the core structure of this compound. These methods facilitate the formation of the crucial carbon-carbon bond between the pyridine ring and the cyanoacetate moiety.
The primary method for synthesizing α-aryl cyanoacetates, including the pyridin-2-yl variant, is the palladium-catalyzed α-arylation of ethyl cyanoacetate. organic-chemistry.orgchu-lab.org This reaction typically involves the coupling of an aryl halide or triflate (e.g., 2-bromopyridine or 2-chloropyridine) with the enolate of ethyl cyanoacetate. The process is a cornerstone of modern organic synthesis, allowing for the direct and efficient formation of a C(sp²)-C(sp³) bond.
The general catalytic cycle involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the pyridyl halide, inserting itself into the carbon-halogen bond to form a Pd(II) complex.
Transmetalation/Enolate Coupling: The ethyl cyanoacetate, deprotonated by a base to form an enolate, coordinates with the palladium center.
Reductive Elimination: The coupled product, this compound, is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com
Researchers have developed one-pot procedures that combine the arylation with a subsequent alkylation, demonstrating the versatility of this method for creating diverse 2-alkyl-2-arylcyanoacetates. nih.gov These protocols are often tolerant of various functional groups and can be applied to a wide range of aryl and heteroaryl bromides. nih.gov
Table 1: Overview of Palladium-Catalyzed α-Arylation of Cyanoacetates
| Component | Role | Common Examples |
| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd(OAc)₂, [(allyl)PdCl]₂, CpPd(allyl) |
| Aryl/Heteroaryl Halide | Pyridyl group source | 2-Bromopyridine, 2-Chloropyridine |
| Cyanoacetate Source | Provides the cyanoacetate backbone | Ethyl Cyanoacetate |
| Ligand | Stabilizes catalyst, influences reactivity | DPPF, BINAP, DiPrPF |
| Base | Generates the active enolate nucleophile | Na₃PO₄, K₂CO₃, NaOtBu |
| Solvent | Reaction medium | Toluene, Dioxane, THF |
The choice of ligand and base is critical to the success and efficiency of palladium-catalyzed α-arylation reactions. These components profoundly influence reaction rates, yields, and catalyst stability.
Ligands: Phosphine (B1218219) ligands are essential as they coordinate to the palladium center, modifying its electronic properties and steric environment. This coordination is crucial for stabilizing the catalyst and facilitating the elementary steps of the catalytic cycle.
Steric Bulk: Bulky ligands, such as BINAP or DiPrPF, can accelerate the reductive elimination step and often lead to higher yields and faster reactions. organic-chemistry.org Mechanistic studies suggest that sterically demanding ligands promote the formation of highly reactive monoligated L₁Pd(0) species, which are key to initiating the catalytic cycle. organic-chemistry.orgacs.org
Electron-Donating Properties: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) are commonly used, providing the necessary electron density to the metal center to promote oxidative addition. nih.gov
Base Systems: The base plays the indispensable role of deprotonating the ethyl cyanoacetate to form the reactive enolate anion. The strength and nature of the base must be carefully selected to ensure efficient enolate formation without causing undesirable side reactions.
Base Strength: While strong bases like sodium tert-butoxide (NaOtBu) are effective, milder bases such as sodium phosphate (B84403) (Na₃PO₄) and potassium carbonate (K₂CO₃) have been identified as optimal in many systems, offering a balance of reactivity and functional group tolerance. organic-chemistry.org The requirement for strong bases in some earlier methods limited the scope of the reaction, particularly with substrates bearing sensitive functional groups. chu-lab.org The development of catalyst systems compatible with weaker bases has significantly broadened the applicability of this methodology.
Exploration of Novel Synthetic Strategies
Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and scalable methods. These novel strategies are being applied to the synthesis of heterocyclic compounds, including derivatives of this compound.
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing pyridyl acetates, this involves using safer solvents, reducing waste, and improving energy efficiency.
Solvent-Free and Microwave-Assisted Reactions: One prominent green approach is the use of solvent-free reaction conditions, often coupled with microwave irradiation. For reactions involving ethyl cyanoacetate to form related 2-pyridone structures, these "ecological conditions" have been shown to produce the desired products in very short reaction times, minimizing both energy consumption and solvent waste. sciforum.net
Use of Greener Solvents: When a solvent is necessary, the substitution of hazardous solvents with more environmentally benign alternatives is a key strategy. unibo.it Ethyl acetate (B1210297), for instance, is considered a "green solvent" due to its lower toxicity and environmental impact compared to many traditional organic solvents.
Process Intensification: Technologies like continuous flow synthesis (discussed below) align with green chemistry principles by offering more efficient and safer processes compared to traditional batch methods. organic-chemistry.org
Continuous flow chemistry utilizes microreactors or packed-bed reactors to perform chemical reactions in a continuous stream rather than in a large batch. This technology offers significant advantages in terms of safety, efficiency, and scalability. mdpi.comnih.gov
Enhanced Safety and Control: The small reaction volumes within a flow reactor minimize the risks associated with highly exothermic or hazardous reactions. It also allows for precise control over parameters like temperature, pressure, and residence time, leading to higher reproducibility and yields. organic-chemistry.org
Efficiency and Scalability: Flow processes can operate for extended periods, enabling large-scale production with a small equipment footprint. organic-chemistry.org A continuous flow microreactor system used for the N-oxidation of pyridine derivatives demonstrated high efficiency and stability, operating for over 800 hours while maintaining catalyst activity. organic-chemistry.org Such systems can significantly shorten reaction times compared to conventional batch reactors.
Telescoped Reactions: Flow chemistry is well-suited for "telescoped" multi-step syntheses, where the output from one reactor is fed directly into the next without the need for intermediate isolation and purification, saving time, resources, and reducing waste. nih.gov
Microwave-assisted organic synthesis (MAOS) has become a popular and powerful tool for accelerating a wide range of chemical transformations. researchgate.net By using microwave energy to directly and efficiently heat the reactants and solvent, this technique can dramatically reduce reaction times from hours to minutes.
This approach has been successfully applied to reactions involving ethyl cyanoacetate for the synthesis of various heterocyclic compounds, including 2-pyridones. sciforum.netunipr.it In many cases, microwave irradiation leads to higher yields and cleaner reaction profiles compared to conventional heating methods. The combination of microwave heating with solvent-free conditions represents a particularly efficient and green synthetic protocol. sciforum.net For instance, the synthesis of quinazolinone derivatives via an iron-catalyzed cyclization was shown to be rapid and highly efficient under microwave heating in water, a green solvent. sci-hub.cat
Table 2: Comparison of Novel Synthetic Methodologies
| Methodology | Key Principles | Advantages | Relevance to Target Compound |
| Green Chemistry | Waste reduction, use of safer solvents, energy efficiency. | Reduced environmental impact, improved safety. | Applicable through solvent-free/microwave protocols and use of green solvents. sciforum.net |
| Continuous Flow | Reactions in a continuous stream using microreactors. | Enhanced safety, precise control, scalability, process intensification. organic-chemistry.orgmdpi.com | High potential for safe, efficient, and large-scale production. |
| Microwave-Assisted | Use of microwave energy for rapid, uniform heating. | Drastically reduced reaction times, often higher yields. researchgate.net | Proven effectiveness in reactions involving the ethyl cyanoacetate precursor. sciforum.netsciforum.net |
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Cyano 2 Pyridin 2 Yl Acetate
Hydrolytic Transformations of the Ester Moiety
The ester group is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be effectively achieved under either acidic or basic conditions, with each method presenting distinct mechanistic pathways and practical advantages.
The acid-catalyzed hydrolysis of ethyl 2-cyano-2-(pyridin-2-yl)acetate involves heating the ester with a dilute mineral acid, such as hydrochloric or sulfuric acid, which acts as a catalyst. chemguide.co.uk The reaction is an equilibrium process where water acts as the nucleophile. chemguide.co.uklibretexts.org To drive the reaction to completion and maximize the yield of the corresponding 2-cyano-2-(pyridin-2-yl)acetic acid, a large excess of water is typically employed. chemguide.co.uklibretexts.org
The mechanism proceeds through several key steps:
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.org
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy group, converting it into a good leaving group (ethanol).
Elimination: The ethanol (B145695) molecule is eliminated, and the carbonyl group is reformed.
Deprotonation: The protonated carbonyl oxygen is deprotonated by a water molecule, regenerating the acid catalyst and yielding the final carboxylic acid product. libretexts.org
Base-mediated hydrolysis, also known as saponification, is a common and efficient method for converting esters to the salts of carboxylic acids. chemguide.co.uk This process involves heating the ester with a dilute aqueous alkali, such as sodium hydroxide (B78521). chemguide.co.uk Unlike acid-catalyzed hydrolysis, this reaction is effectively irreversible because the final carboxylate anion is resonance-stabilized and shows little affinity for the alcohol. chemguide.co.uk
The reaction with sodium hydroxide yields sodium 2-cyano-2-(pyridin-2-yl)acetate and ethanol. Subsequent acidification of the reaction mixture is required to protonate the carboxylate salt and isolate the free 2-cyano-2-(pyridin-2-yl)acetic acid. nih.gov This two-step process (alkaline hydrolysis followed by acidification) is often preferred in synthesis due to its high yield and the ease of separating the products. chemguide.co.uknih.gov
| Feature | Acid-Catalyzed Hydrolysis | Base-Mediated Hydrolysis (Saponification) |
|---|---|---|
| Reagents | Dilute acid (e.g., HCl, H₂SO₄), excess water | Aqueous alkali (e.g., NaOH, KOH) |
| Catalyst | Acid (H₃O⁺) | Base (OH⁻) is a reagent, not a catalyst |
| Reversibility | Reversible chemguide.co.uklibretexts.org | Irreversible chemguide.co.uk |
| Initial Product | Carboxylic acid and alcohol libretexts.org | Carboxylate salt and alcohol chemguide.co.uk |
| Work-up | Product separation from equilibrium mixture | Acidification to obtain the free carboxylic acid nih.gov |
Reactions Involving the Cyano Group
The cyano (nitrile) group is a versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic, making it a target for nucleophiles, while the nitrogen atom possesses a lone pair of electrons, allowing for protonation or coordination to Lewis acids.
The chemistry of the nitrile group is often compared to that of a carbonyl group. It readily undergoes nucleophilic addition. Strong, anionic nucleophiles such as Grignard reagents (RMgX) or organolithium reagents (RLi) can add directly to the electrophilic carbon of the nitrile. libretexts.org This addition forms an intermediate imine anion. During an aqueous work-up, this intermediate is hydrolyzed to form a ketone. libretexts.org
Weaker, neutral nucleophiles, such as water or alcohols, typically require acid catalysis to activate the nitrile group. Protonation of the nitrile nitrogen makes the carbon atom significantly more electrophilic and susceptible to attack.
| Nucleophile Type | Example Reagent | Conditions | Intermediate | Final Product (after hydrolysis) |
|---|---|---|---|---|
| Strong (Anionic) | Grignard Reagent (RMgX) | Direct addition | Imine anion libretexts.org | Ketone libretexts.org |
| Strong (Anionic) | Organolithium (RLi) | Direct addition | Imine anion libretexts.org | Ketone libretexts.org |
| Weak (Neutral) | Water (H₂O) | Acid catalysis | Protonated amide libretexts.org | Carboxylic Acid libretexts.org |
| Weak (Neutral) | Alcohol (ROH) | Acid catalysis | Imidate | Ester |
The cyano group can be converted into other important nitrogen-containing functional groups, namely amides and amines.
Hydrolysis to Amides: The hydrolysis of a nitrile can be stopped at the amide stage under carefully controlled conditions, often using either acid or base. libretexts.org Acid-catalyzed hydrolysis involves the nucleophilic attack of water on the protonated nitrile, which, after tautomerization, yields an amide. libretexts.org Similarly, base-catalyzed hydrolysis proceeds via the attack of a hydroxide ion to form an intermediate that protonates to an imidic acid, which then tautomerizes to the amide. libretexts.org The amide can be further hydrolyzed to a carboxylic acid upon extended reaction times or harsher conditions. libretexts.org
Reduction to Amines: The nitrile group can be reduced to a primary amine (–CH₂NH₂) using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, proceeding via two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org The resulting dianion is then protonated during an aqueous work-up to yield the primary amine. libretexts.org
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This electronic nature significantly influences its reactivity compared to benzene (B151609). The electron-withdrawing character of the 2-cyano-2-ethoxycarbonylmethyl substituent further deactivates the ring.
Electrophilic Aromatic Substitution: The pyridine ring is generally resistant to electrophilic aromatic substitution. The nitrogen atom can be protonated or complex with Lewis acids under typical electrophilic reaction conditions, which further deactivates the ring and directs incoming electrophiles to the meta-position (C-3 and C-5). For this compound, the presence of a strongly deactivating group at the C-2 position makes electrophilic substitution even more difficult.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the ortho (C-2) and para (C-4) positions. The presence of the electron-withdrawing cyanoacetate (B8463686) group at the C-2 position would be expected to activate the ring towards nucleophilic attack, although this would require the displacement of a suitable leaving group, which is not present in the parent molecule.
Reactivity of the Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can be readily protonated by acids to form pyridinium (B92312) salts. It can also react with alkylating agents to form N-alkylpyridinium salts or with oxidizing agents to form pyridine N-oxides. These reactions modify the electronic properties of the ring and can be used to alter its reactivity in subsequent transformations. thieme-connect.de
Electrophilic Substitution Reactions on the Pyridine Nucleus
The pyridine ring, a core component of this compound, exhibits characteristic reactivity towards electrophiles. Due to the high electronegativity of the nitrogen atom, the pyridine ring is significantly less reactive in electrophilic aromatic substitution reactions compared to benzene. quimicaorganica.org This electron-withdrawing effect deactivates the ring system, making such substitutions challenging and often requiring harsh reaction conditions. quimicaorganica.orgmatanginicollege.ac.in
The deactivation is not uniform across the ring. The nitrogen atom withdraws electron density primarily from the ortho (2 and 6) and para (4) positions, leaving the meta (3 and 5) positions as the most electron-rich sites. Consequently, electrophilic attack preferentially occurs at the 3- and 5-positions to avoid the formation of highly unstable cationic intermediates where the positive charge would reside on the nitrogen atom. quimicaorganica.orgaklectures.com Reactions like Friedel-Crafts alkylations and acylations are generally not feasible with pyridine-containing compounds, as the Lewis acid catalyst and the alkyl/acyl halide tend to react with the basic nitrogen atom instead of the ring. quimicaorganica.orgmatanginicollege.ac.in
Nucleophilic Aromatic Substitution Potential
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS). The nitrogen atom renders the carbon atoms at positions 2, 4, and 6 electrophilic and thus prone to attack by nucleophiles. matanginicollege.ac.in For a successful NAS reaction to occur on this compound, a good leaving group would typically need to be present at one of these activated positions.
The mechanism of NAS on a pyridine ring is analogous to the addition-elimination pathway seen in activated benzene derivatives. youtube.com A nucleophile attacks the electron-deficient carbon, leading to the formation of a negatively charged intermediate (a Meisenheimer-like complex). Aromaticity is disrupted in this step. youtube.com In a subsequent step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product. youtube.com The stability of the anionic intermediate, which is delocalized onto the electronegative nitrogen atom, facilitates this reaction pathway. matanginicollege.ac.in
Alpha-Carbon Reactivity and Carbanion Chemistry
The most significant reactivity of this compound often involves the alpha-carbon, which is positioned between the pyridine ring, the cyano group, and the ethyl ester group.
Deprotonation and Nucleophilic Attack via Stabilized Anion
The proton attached to the alpha-carbon is notably acidic. This acidity is a direct result of the cumulative electron-withdrawing effects of the three adjacent functional groups: the cyano (-CN), the ester (-COOEt), and the pyridin-2-yl group. Upon treatment with a suitable base, this proton can be readily removed to form a resonance-stabilized carbanion. siue.edu
The negative charge of this carbanion is delocalized over the cyano group, the carbonyl group of the ester, and the pyridine ring, which significantly increases its stability. scribd.com This stabilized anion is an excellent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations with alkyl halides via an SN2 mechanism. scribd.com
| Feature | Description |
| Alpha-Proton | Acidic due to adjacent electron-withdrawing groups (EWG). |
| Stabilizing Groups | Cyano (-CN), Ethyl Ester (-COOEt), Pyridin-2-yl. |
| Anion Formation | Readily formed by deprotonation with a base. |
| Anion Character | Resonance-stabilized, soft nucleophile. |
| Reactivity | Participates in C-C bond formation (e.g., alkylation, condensation). |
Condensation Reactions (e.g., Knoevenagel)
The stabilized carbanion derived from this compound is an ideal nucleophile for Knoevenagel condensation reactions. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org
In a typical Knoevenagel condensation, a weak base is sufficient to deprotonate the active methylene (B1212753) compound. wikipedia.org The resulting carbanion from this compound then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent elimination of a water molecule drives the reaction to completion, forming a new carbon-carbon double bond. scielo.org.mx This method is a powerful tool in organic synthesis for creating polyfunctionalized molecules. scielo.br
| Reactant 1 (Active Methylene) | Reactant 2 (Carbonyl) | Catalyst (Typical) | Product Type |
| This compound | Aromatic Aldehydes (e.g., Benzaldehyde) | Weak base (e.g., Piperidine (B6355638), DIPEAc) | α,β-Unsaturated cyanoester |
| This compound | Aliphatic Aldehydes | Weak base | α,β-Unsaturated cyanoester |
| This compound | Ketones | Weak base | α,β-Unsaturated cyanoester |
Mechanistic Studies and Reaction Kinetics
Understanding the precise mechanisms and kinetics of reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes.
Elucidation of Reaction Pathways
While specific kinetic studies on this compound are not extensively detailed in the literature, the reaction pathways for its key transformations, such as the Knoevenagel condensation, are well-established.
A plausible mechanistic pathway for the Knoevenagel condensation involves several key steps scielo.org.mx:
Deprotonation: A base removes the acidic alpha-proton from this compound to generate the resonance-stabilized carbanion.
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a tetrahedral intermediate.
Protonation: The resulting alkoxide intermediate is protonated, typically by the conjugate acid of the base used, to form a β-hydroxy adduct.
Dehydration: Under the reaction conditions, this β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product.
The rate and efficiency of these reactions are influenced by factors such as the strength of the base, the nature of the solvent, temperature, and the electrophilicity of the carbonyl compound. bue.edu.egresearchgate.net
Kinetic Profiling and Rate Determining Steps
No published studies were found that specifically investigate the kinetic profile of reactions involving this compound. Consequently, there is no experimental data to determine the rate-determining steps for its various potential reactions.
Solvent Effects on Reaction Outcomes
There is a lack of specific research on how different solvents affect the reaction outcomes of this compound. While general principles of solvent effects on organic reactions are well-established, their specific impact on the reactivity and selectivity of this particular compound has not been documented.
Derivatization and Functionalization Strategies
Formation of Substituted Pyridine-2-ylacetate Derivatives
The structural modification of ethyl 2-cyano-2-(pyridin-2-yl)acetate can be approached by targeting its core components: the pyridine (B92270) ring, the ester group, or the cyano group. These modifications allow for the introduction of diverse functionalities and the tuning of the molecule's physicochemical properties.
Modification of the Pyridine Ring
The pyridine ring, being an electron-deficient aromatic system, exhibits characteristic reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution: Generally, electrophilic aromatic substitution on a pyridine ring is challenging due to the deactivating effect of the nitrogen atom. When such reactions do occur, they typically direct the incoming electrophile to the C3 and C5 positions. However, the presence of the electron-withdrawing cyano and ester groups at the 2-position further deactivates the ring, making electrophilic substitution on this compound even more difficult to achieve under standard conditions.
Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. youtube.comyoutube.com In the case of this compound, the existing substituent is at the C2 position. Nucleophilic attack is more likely to occur on substituted pyridines where a good leaving group, such as a halogen, is present on the ring. youtube.com For instance, in related 2-chloropyridine (B119429) derivatives, the chloro group can be displaced by various nucleophiles. researchgate.net
Alteration of the Ester or Cyano Group
The ester and cyano functionalities are prime sites for a variety of chemical transformations.
Ester Group Modification: The ethyl ester group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-cyano-2-(pyridin-2-yl)acetic acid. This transformation introduces a new functional handle for further derivatization, such as amidation reactions. For instance, the synthesis of various amides can be achieved by activating the carboxylic acid and reacting it with a range of amines. nih.gov
Cyano Group Modification: The cyano group is a versatile functional group that can undergo several transformations.
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using various reducing agents, such as lithium aluminum hydride or through catalytic hydrogenation. google.comresearchgate.net This conversion is valuable for introducing a basic nitrogen center and for chain extension.
Cycloaddition: The cyano group can participate as a dienophile or enophile in cycloaddition reactions, leading to the formation of new heterocyclic rings. mit.edunih.gov For example, [3+2] cycloaddition with sodium azide (B81097) can yield a tetrazole ring. mdpi.comsciforum.net
Utilization in Fused Heterocyclic Ring Systems Synthesis
This compound and its derivatives are valuable building blocks for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry.
Synthesis of Pyrimidine (B1678525) Derivatives
The reaction of compounds containing an active methylene (B1212753) group, such as this compound, with appropriate precursors is a common strategy for constructing pyrimidine rings. For instance, condensation reactions with urea (B33335) or thiourea (B124793) can lead to the formation of pyridopyrimidine derivatives. nih.gov A general approach involves the reaction with amidines or guanidines, where the active methylene and cyano groups participate in the cyclization to form the pyrimidine ring. The synthesis of pyrido[2,3-d]pyrimidines, for example, often utilizes substituted aminopyridines which can be derived from precursors like this compound. nih.gov
Pathways to Pyrazole (B372694) and Thiadiazole Frameworks
Pyrazole Synthesis: Pyrazole derivatives can be synthesized from this compound through reactions involving hydrazine (B178648) derivatives. afinitica.comresearchgate.netgoogle.com A common method involves the initial conversion of the ester group to a hydrazide, followed by cyclization with a 1,3-dicarbonyl compound or its equivalent. bibliomed.org Alternatively, the active methylene group can react with a diazonium salt, followed by cyclization to form the pyrazole ring. researchgate.net
Thiadiazole Synthesis: The synthesis of thiadiazole derivatives often proceeds through a thiosemicarbazide (B42300) intermediate. mdpi.comnih.gov Starting from ethyl 2-(pyridin-2-yl)acetate (a related precursor), conversion to the corresponding hydrazide and subsequent reaction with an isothiocyanate yields a thiosemicarbazide. This intermediate can then undergo intramolecular cyclization under acidic conditions to form a 1,3,4-thiadiazole (B1197879) ring. mdpi.com
Construction of Other Polyfunctionalized Heterocycles
The reactivity of this compound allows for its use in the synthesis of a variety of other polyfunctionalized heterocycles. For example, its derivatives can be used to construct:
Fused Pyridines: The reaction of related 2-oxo-dihydropyridine-3-carbonitriles with malononitrile (B47326) can lead to the formation of 1,8-naphthyridine (B1210474) derivatives. nih.gov
Triazolopyridines: Through multi-step sequences involving the formation of a hydrazide and subsequent cyclization reactions, triazolopyridine frameworks can be accessed. nih.gov
Pyrido[2,3-d]pyrimidine derivatives: These can be synthesized from the corresponding aminopyridine precursors, which can be derived from this compound, by reaction with reagents like ethyl acetoacetate (B1235776) or urea. nih.gov
The following table summarizes some of the key transformations and resulting heterocyclic systems derived from this compound and related compounds.
| Starting Material Derivative | Reagent(s) | Resulting Heterocyclic System |
| Aminopyridine derivative | Ethyl acetoacetate, Urea/Thiourea | Pyrido[2,3-d]pyrimidine |
| Hydrazide derivative | 1,3-Dicarbonyl compounds | Pyrazole |
| Hydrazide derivative | Isothiocyanates, then acid | 1,3,4-Thiadiazole |
| 2-Oxo-dihydropyridine-3-carbonitrile | Malononitrile | 1,8-Naphthyridine |
| Hydrazide derivative | Acetic anhydride, CS2 | Triazolopyridine |
Advanced Structural Analysis and Conformational Studies
X-ray Crystallography of Ethyl 2-cyano-2-(pyridin-2-yl)acetate and its Derivatives
X-ray crystallography stands as a definitive method for elucidating the precise atomic arrangement within a crystalline solid. Studies on various derivatives of this compound have revealed detailed information about their molecular geometry, bond parameters, and preferred conformations.
Crystallographic studies provide precise measurements of bond lengths and angles, defining the molecule's geometry. In derivatives of this compound, the pyridine (B92270) ring is often observed to be essentially planar. nih.gov For instance, in the structure of ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate, the styryl and ester substituents are displaced to opposite sides of the pyridine ring's plane. iucr.orgnih.gov
In another derivative, (Z)-Ethyl 2-cyano-2-{2-[5,6-dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]hydrazinylidene}acetate, the pyridine ring (N1/C1–C5) is confirmed to be nearly perfectly planar, with a maximum deviation of only 0.010 (2) Å for the C5 atom. nih.gov The molecular bond geometries in these complex structures are consistently in agreement with standard reported bond distances. nih.gov
Table 1: Selected Bond Parameters for this compound Derivatives Note: Specific bond length and angle data for the parent compound is not available in the provided sources. Data is representative of typical values found in its derivatives.
| Parameter | Typical Value (Å or °) | Description |
|---|---|---|
| C-C (Pyridine Ring) | ~1.39 Å | Aromatic carbon-carbon bond in the pyridine moiety. |
| C-N (Pyridine Ring) | ~1.34 Å | Aromatic carbon-nitrogen bond in the pyridine moiety. |
| C≡N (Cyano Group) | ~1.15 Å | Triple bond of the nitrile functional group. |
| C=O (Ester Group) | ~1.21 Å | Carbonyl double bond of the ethyl ester group. |
| C-C-C (Pyridine Ring Angle) | ~120° | Internal bond angle within the aromatic pyridine ring. |
Dihedral and torsion angles are critical for defining the three-dimensional shape and orientation of different molecular fragments relative to one another. In ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate, the dihedral angle between the mean planes of the phenyl and pyridine rings is 27.86 (3)°. iucr.orgnih.gov This indicates a significant twist between these two aromatic systems. Furthermore, a C1—C2—C14—C15 torsion angle of 68.1 (2)° shows that the acetyl group is rotated substantially out of the pyridine ring's plane. iucr.orgnih.gov In contrast, the N1—C4—S1—C18 torsion angle of −5.66 (12)° indicates the link to the ester group is nearly coplanar with the pyridine ring. iucr.orgnih.gov
A different derivative, (Z)-Ethyl 2-cyano-2-{2-[5,6-dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]hydrazinylidene}acetate, exhibits a much larger dihedral angle of 71.38 (11)° between its pyridine and thiophene (B33073) rings. nih.goviucr.org In another case, Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate, the dihedral angle between the pyridyl ring and the C11–C13/O3 unit of the ester group is 22.4 (1)°. nih.gov Studies on related pyridin-2-yl guanidine (B92328) derivatives have also highlighted the importance of these angles, noting a 180° change in the dihedral angle between the guanidine moiety and the pyridine ring depending on intramolecular interactions. nih.govresearchgate.net
Table 2: Dihedral and Torsion Angles in Derivatives of this compound
| Derivative | Angle Description | Value (°) | Reference |
|---|---|---|---|
| Ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate | Dihedral angle between Phenyl and Pyridine rings | 27.86 (3) | iucr.orgnih.gov |
| Ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate | C1—C2—C14—C15 Torsion Angle | 68.1 (2) | iucr.orgnih.gov |
| (Z)-Ethyl 2-cyano-2-{2-[5,6-dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]hydrazinylidene}acetate | Dihedral angle between Pyridine and Thiophene rings | 71.38 (11) | nih.goviucr.org |
| Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate | Dihedral angle between Pyridyl ring and C11–C13/O3 unit | 22.4 (1) | nih.gov |
The solid-state conformation of these molecules is a result of a delicate balance of intramolecular steric effects and intermolecular packing forces. In the case of Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate, the molecule adopts a "folded" conformation where the ester group is positioned over the carbamoyl (B1232498) moiety. nih.gov This specific arrangement is stabilized by intramolecular hydrogen bonds. nih.gov
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing environment.
Hirshfeld analysis allows for the breakdown of the crystal packing into percentage contributions from different types of atomic contacts. For ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate, the most significant contributions to crystal packing arise from H···H (43.6%), C···H/H···C (15.6%), O···H/H···O (14.9%), and N···H/H···N (11.2%) contacts. iucr.orgnih.gov Other, less frequent interactions make up the remainder, including S···H/H···S (5.9%) and C···C (4.4%) contacts. iucr.orgnih.gov
Similarly, in a lanthanum(III) complex with a derivative ligand, the major contributions to the crystal structure are from H···H (39.9%) and H···O/O···H (37.9%) interactions. scienceopen.com These quantitative data highlight the predominance of hydrogen-based contacts in defining the supramolecular architecture of these compounds.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate (%) | [La(Et-MPTA)₂(NO₃)₃] Complex (%) |
|---|---|---|
| H···H | 43.6 | 39.9 |
| O···H / H···O | 14.9 | 37.9 |
| C···H / H···C | 15.6 | - |
| N···H / H···N | 11.2 | - |
| S···H / H···S | 5.9 | - |
| C···C | 4.4 | - |
| Other | 4.4 | 22.2 |
Hydrogen bonds are among the most critical directional interactions governing crystal engineering and molecular recognition. In the crystal structure of ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate, C—H⋯O hydrogen bonds are key. iucr.orgnih.gov Specifically, intermolecular C15—H15A⋯O2 hydrogen bonds form between a methyl H-atom and the ester's carbonyl O-atom, creating inversion dimers. nih.gov These dimers are further linked by C18—H18B⋯O1 hydrogen bonds, forming ribbons that extend through the crystal. nih.gov
In other derivatives, N—H⋯N and C—H···N interactions are prominent. The crystal structure of (Z)-Ethyl 2-cyano-2-{2-[5,6-dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]hydrazinylidene}acetate is stabilized by molecules linked into inversion dimers through a pair of N—H⋯N hydrogen bonds. nih.goviucr.org These dimers are then stacked via weak intermolecular C—H⋯N hydrogen bonds. nih.goviucr.org The structure of Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate also features N—H⋯N as well as N—H⋯O hydrogen bonds that involve the lattice water molecule, creating complex layered packing arrangements. nih.gov
Identification of Pi-Pi Stacking and Other Non-Covalent Interactions
The arrangement of molecules in the solid state is directed by a complex interplay of non-covalent forces. For aromatic compounds like this compound, π-π stacking and various hydrogen bonds are expected to be prominent.
Pi-Pi Stacking: The presence of the pyridine ring is a strong indicator that π-π stacking interactions play a role in the crystal packing. Studies on related pyridinium (B92312) salts, such as (Z)-4-(1-cyano-2-(2,4,5-trimethoxyphenyl)vinyl)pyridin-1-ium chloride, have demonstrated the presence of π-π interactions between the pyridinium and other aromatic rings. nih.gov In one precursor molecule, a parallel π-stacking interaction was observed with a centroid-to-centroid distance of 3.920 Å. nih.gov Similarly, analysis of (E)-3-(pyridin-4-yl)acrylic acid reveals that π–π stacking interactions are critical in forming the final three-dimensional structure. researchgate.net These examples underscore the tendency of pyridine moieties to engage in stabilizing π-π interactions, which would be a key feature in the crystal lattice of this compound.
Other Non-Covalent Interactions: A detailed Hirshfeld surface analysis performed on a complex derivative, ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate, provides quantitative insight into the significant intermolecular contacts that stabilize the crystal structure. iucr.orgnih.gov The analysis reveals that the packing is dominated by various weak interactions. The most significant contributions to the crystal packing are from H⋯H, C⋯H/H⋯C, O⋯H/H⋯O, and N⋯H/H⋯N contacts. iucr.orgnih.gov
The study of this derivative also identified specific C—H⋯O hydrogen bonds that form chains extending through the crystal lattice. iucr.orgnih.gov In other related structures, such as (E)-3-(pyridin-4-yl)acrylic acid, strong O—H⋯N and weak C—H⋯O interactions are observed. researchgate.net These hydrogen bonds act as directional forces, guiding the molecules into specific arrangements.
| Contact Type | Contribution (%) |
|---|---|
| H⋯H | 43.6 |
| C⋯H/H⋯C | 15.6 |
| O⋯H/H⋯O | 14.9 |
| N⋯H/H⋯N | 11.2 |
Supramolecular Assembly and Crystal Engineering Principles
The principles of crystal engineering leverage directional non-covalent interactions to design and construct novel supramolecular architectures. The functional groups present in this compound—a pyridine ring, a cyano group, and an ester—offer multiple sites for predictable intermolecular recognition and assembly.
The study of analogous pyridine derivatives illustrates how these interactions cooperate to build complex structures. For instance, in the crystal of (E)-3-(pyridin-4-yl)acrylic acid, strong O—H⋯N hydrogen bonds first link molecules into primary chains. researchgate.net These chains are then connected by weaker C—H⋯O interactions, forming a two-dimensional network. Finally, π–π stacking interactions between the pyridine rings assemble these layers into a stable three-dimensional supramolecular structure. researchgate.net
Computational Chemistry and Spectroscopic Characterization
Quantum Chemical Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) has become a powerful tool for investigating the molecular properties of organic compounds, including pyridine (B92270) derivatives. nih.govresearchgate.net These quantum chemical calculations offer insights that are complementary to experimental data, providing a deeper understanding at the atomic level.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in Ethyl 2-cyano-2-(pyridin-2-yl)acetate. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and torsion angles that correspond to the lowest energy state. For complex molecules like pyridine derivatives, this process is essential to understand their spatial configuration, which influences their physical and chemical properties. rsc.org The electronic structure, describing the distribution of electrons within the molecule, is also elucidated through these calculations, forming the basis for analyzing reactivity and spectroscopic behavior. researchgate.net
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity. numberanalytics.comyoutube.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. numberanalytics.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. numberanalytics.comlibretexts.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more likely to undergo chemical reactions. In studies of related pyridine derivatives, DFT calculations have shown that the HOMO is often distributed over the pyridine ring, while the LUMO's location can vary depending on the substituents. rsc.org This analysis helps predict how the molecule will interact with other chemical species.
Molecular Electrostatic Potential (MEP) surfaces are calculated to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values on the molecule's electron density surface.
Red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these would be expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group due to their lone pairs of electrons. mdpi.com
Blue areas represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These regions are typically found around the hydrogen atoms. mdpi.com
Green areas denote neutral potential.
The MEP surface provides a clear, visual representation of the molecule's polarity and charge-related properties, offering valuable insights into its intermolecular interactions. researchgate.net
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the experimental verification of the chemical structure of newly synthesized compounds. Techniques like NMR and IR spectroscopy provide definitive information about the molecular framework and the functional groups present.
NMR spectroscopy is a primary technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: This technique identifies the different types of protons (hydrogen atoms) in a molecule based on their chemical environment. For this compound, the spectrum is expected to show distinct signals for the protons on the ethyl group, the methine proton, and the protons on the pyridine ring. The splitting patterns (e.g., triplet, quartet) and integration values for each signal confirm the connectivity of the atoms.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl (-CH₃) | ~1.3 | Triplet | 3H |
| Ethyl (-CH₂) | ~4.3 | Quartet | 2H |
| Methine (-CH) | ~5.0 | Singlet | 1H |
| Pyridine Ring | ~7.5 - 8.7 | Multiplets | 4H |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
¹³C NMR Spectroscopy: This method provides information about the different carbon atoms in the molecule. Each chemically unique carbon atom gives a distinct signal. For this compound, signals are expected for the two carbons of the ethyl group, the methine carbon, the cyano carbon, the ester carbonyl carbon, and the five carbons of the pyridine ring.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ethyl (-CH₃) | ~14 |
| Methine (-CH(CN)COOEt) | ~60 |
| Ethyl (-CH₂) | ~63 |
| Cyano (-CN) | ~115 |
| Pyridine Ring (C3, C4, C5) | ~120 - 140 |
| Pyridine Ring (C2, C6) | ~148 - 150 |
| Ester Carbonyl (C=O) | ~165 |
Note: Predicted values are based on standard chemical shift ranges for the respective functional groups. wisc.edu
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (e.g., stretching and bending). The IR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of its key functional groups. For related cyano- and ester-containing pyridine compounds, a strong absorption for the C≡N stretch is typically observed around 2220 cm⁻¹. iucr.orgnih.gov The C=O stretch of the ester group usually appears as a strong band in the region of 1735-1750 cm⁻¹. iucr.orgnih.gov
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | Pyridine Ring | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | Ethyl & Methine | 2850 - 3000 | Medium |
| C≡N stretch | Nitrile | ~2220 | Medium-Strong |
| C=O stretch | Ester | ~1740 | Strong |
| C=C, C=N stretch | Pyridine Ring | 1400 - 1600 | Medium |
| C-O stretch | Ester | 1000 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. When this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which involves bombarding the molecule with high-energy electrons. This process removes an electron, forming a positively charged molecular ion ([M]•+). docbrown.info The molecular weight of this compound (C10H10N2O2) is 190.20 g/mol . Therefore, the molecular ion peak is expected to be observed at a mass-to-charge ratio (m/z) of 190.
The molecular ion is energetically unstable and tends to break apart into smaller, charged fragments and neutral radicals. chemguide.co.uk The fragmentation pattern is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on its functional groups: the ethyl ester, the cyano group, and the pyridine ring.
Common fragmentation patterns for esters involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org
Loss of the ethoxy radical (•OCH2CH3): Cleavage of the C-O bond can lead to the formation of a stable acylium ion. [CH3CH2O-CO-CH(CN)(Py)]•+ → [Py-CH(CN)CO]+ + •OCH2CH3 The resulting fragment would have an m/z of 145.
Loss of an ethyl radical (•CH2CH3): Alpha-cleavage next to the ether oxygen can result in the loss of the ethyl group.
Loss of ethylene (B1197577) via McLafferty rearrangement: If a gamma-hydrogen is available, a rearrangement can occur, leading to the elimination of a neutral alkene molecule.
Cleavage of the pyridine ring: The stable aromatic pyridine ring can also fragment, although this often requires higher energy.
A plausible fragmentation pattern is detailed in the table below, showing potential fragments and their corresponding m/z values. The relative abundance of these fragments helps in confirming the structure of the parent molecule. The most stable fragment typically gives rise to the base peak in the spectrum, which is assigned a relative intensity of 100%. docbrown.info
| m/z | Plausible Fragment Ion | Formula | Fragmentation Pathway |
|---|---|---|---|
| 190 | Molecular Ion | [C10H10N2O2]•+ | Parent molecule minus one electron |
| 145 | Acylium ion | [C8H5N2O]+ | Loss of ethoxy radical (•OCH2CH3) |
| 117 | Pyridylacetonitrile ion | [C7H5N2]+ | Loss of carbethoxy group (•COOCH2CH3) |
| 78 | Pyridine radical cation | [C5H4N]•+ | Cleavage of the bond to the side chain |
UV-Vis Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uzh.ch The absorption of photons of a specific energy (and thus wavelength) promotes an electron from a lower energy molecular orbital to a higher energy one. elte.hu The chromophores within this compound—namely the pyridine ring, the cyano group (nitrile), and the carbonyl group of the ester—are responsible for its UV absorption.
The electronic transitions observed in the UV-Vis spectrum are typically of two main types:
π → π* transitions: These occur in molecules with π-bonds, such as aromatic rings and double or triple bonds. An electron is promoted from a π bonding orbital to a π* antibonding orbital. These transitions are generally high-energy and result in strong absorption bands. uzh.ch The conjugated system of the pyridine ring is expected to give rise to intense π → π* transitions.
n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair electrons on the oxygen atoms of the carbonyl group or the nitrogen of the pyridine and cyano groups, to a π* antibonding orbital. elte.hu These transitions are lower in energy (occur at longer wavelengths) compared to π → π* transitions and are typically much less intense or "forbidden" due to poor orbital overlap. elte.hu
For this compound, the UV-Vis spectrum is expected to be dominated by the absorption of the pyridine ring. The presence of the cyano and ester substituents can cause a shift in the absorption maxima (λmax) compared to unsubstituted pyridine.
| Transition Type | Chromophore | Expected Wavelength Range (nm) | Relative Intensity (ε) |
|---|---|---|---|
| π → π | Pyridine ring | ~200-270 | High |
| n → π | Carbonyl group (C=O) | ~270-300 | Low |
| n → π* | Pyridine ring (N atom) | ~270-300 | Low |
Computational Analysis of Non-Covalent Interactions
Computational chemistry offers powerful tools to investigate the forces that govern molecular interactions, which are crucial for understanding crystal packing, molecular recognition, and supramolecular assembly.
Energy Decomposition Analysis (e.g., PIXEL Analysis)
Energy Decomposition Analysis (EDA) is a computational method used to partition the total interaction energy between molecules into physically meaningful components. rsc.org This provides insight into the nature of the chemical bond or intermolecular interaction. arxiv.org The total interaction energy (ΔE_int) is typically broken down into terms such as:
Electrostatic Energy (E_ele): The classical Coulombic interaction between the static charge distributions of the interacting molecules.
Pauli Repulsion Energy (E_Pauli): The destabilizing, short-range repulsion that arises from the Pauli exclusion principle when the electron clouds of the molecules overlap.
Orbital Interaction Energy (E_orb): A stabilizing term that accounts for charge transfer, polarization (the distortion of a molecule's electron cloud by another), and the mixing of occupied and unoccupied orbitals.
Dispersion Energy (E_disp): A stabilizing interaction arising from correlated fluctuations in the electron distributions of the interacting molecules (van der Waals forces).
| Energy Component | Description | Nature of Contribution |
|---|---|---|
| Electrostatic (E_ele) | Interaction between static charge distributions | Stabilizing or Destabilizing |
| Pauli Repulsion (E_Pauli) | Born repulsion from orbital overlap | Destabilizing |
| Orbital/Polarization (E_orb) | Charge transfer and induction effects | Stabilizing |
| Dispersion (E_disp) | Electron correlation effects | Stabilizing |
| Total Interaction (ΔE_int) | Sum of all components | Net Stabilizing or Destabilizing |
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density (ρ) to define atoms, chemical bonds, and molecular structure. amercrystalassn.orgwiley-vch.de A key concept in QTAIM is the critical point, a point in space where the gradient of the electron density is zero (∇ρ = 0). researchgate.net
The analysis focuses on Bond Critical Points (BCPs), which are found along the path of maximum electron density connecting two bonded atomic nuclei (the bond path). The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical interaction. researchgate.net Key parameters include:
Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the bond order or strength.
Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. For shared-shell interactions (typical of covalent bonds), ∇²ρ(r) < 0, signifying a local concentration of electron density. For closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces), ∇²ρ(r) > 0, indicating a local depletion of electron density. muni.cz
A QTAIM analysis of this compound would allow for the characterization of all its covalent bonds (e.g., C-C, C-N, C=O) and any potential intramolecular non-covalent interactions. For instance, a bond path and a BCP between a hydrogen atom and a nearby nitrogen or oxygen atom would provide unambiguous evidence of an intramolecular hydrogen bond and allow for the quantification of its strength. researchgate.net
| Interaction Type | Sign of Laplacian (∇²ρ(r)) | Relative ρ(r) at BCP | Interpretation |
|---|---|---|---|
| Covalent Bond (e.g., C-C) | Negative | High | Shared-shell interaction, charge concentration |
| Polar Covalent Bond (e.g., C=O) | Negative | High | Shared-shell interaction, charge concentration |
| Hydrogen Bond (e.g., C-H···N) | Positive | Low | Closed-shell interaction, charge depletion |
| van der Waals Interaction | Positive | Very Low | Closed-shell interaction, charge depletion |
Applications in Advanced Organic Synthesis and Materials Science
Intermediate for Pharmaceutical and Agrochemical Synthesis
Ethyl 2-cyano-2-(pyridin-2-yl)acetate serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activities. ontosight.ai The pyridine (B92270) ring is a common feature in many pharmaceuticals and agrochemicals, and this compound provides a convenient starting point for introducing this moiety.
Pharmaceutical Applications: The derivatives of this compound, particularly 3-cyano-2-pyridones, have shown a wide range of pharmacological activities, including cardiotonic, anticancer, and anti-inflammatory properties. For instance, Milrinone, a 3-cyano-2-oxo-pyridine derivative, is a known cardiotonic agent used in the treatment of congestive heart failure. The synthesis of these bioactive pyridones often involves the use of ethyl cyanoacetate (B8463686) or its derivatives in condensation reactions. orientjchem.org Research has demonstrated that various substituted 2-pyridones, synthesized through multicomponent reactions involving precursors like ethyl cyanoacetate, exhibit significant anticancer activity against cell lines such as HeLa and MCF-7. nih.gov
Agrochemical Applications: Pyridine-based compounds are integral to the agrochemical industry, functioning as herbicides, insecticides, and fungicides. The structural framework of this compound is a precursor for developing new agrochemicals. For example, 3-cyano-2-pyridone derivatives have been investigated for their insecticidal properties, functioning as analogues of naturally occurring insecticides like ricinine. mdpi.com
A summary of bioactive compounds derived from related cyano-pyridine structures is presented below.
| Compound Class | Biological Activity | Therapeutic/Application Area |
| 3-Cyano-2-pyridones | Cardiotonic | Congestive heart failure (e.g., Milrinone) |
| 4,6-Diaryl-2-pyridones | Anticancer | Oncology nih.govnih.gov |
| Pyrano[3,2-c]pyridones | Anticancer | Oncology nih.gov |
| Substituted Pyridines | Anti-inflammatory | Inflammation treatment |
| 3-Cyano-2-pyridones | Insecticidal | Agrochemicals mdpi.com |
Building Block for Complex Heterocyclic Scaffolds
The reactivity of this compound makes it an excellent building block for the synthesis of a variety of complex heterocyclic systems. moldb.com Its utility is particularly evident in multicomponent reactions (MCRs), which allow for the efficient construction of diverse molecular architectures in a single step. nih.govsciforum.net
Common heterocyclic scaffolds synthesized using ethyl cyanoacetate and its analogues include:
2-Pyridones: These are readily synthesized through condensation reactions. For example, reacting chalcones (α,β-unsaturated ketones) with ethyl cyanoacetate in the presence of ammonium (B1175870) acetate (B1210297) yields 3-cyano-2-oxo-1,2-dihydropyridines. orientjchem.org One-pot, four-component reactions involving aromatic aldehydes, acetophenones, ethyl cyanoacetate, and ammonium acetate are also effective for producing 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. nih.govnih.gov
Pyrano[3,2-c]pyridones: These fused heterocyclic systems can be prepared via a three-component reaction of aromatic aldehydes, malononitrile (B47326), and a 4-hydroxypyridin-2(1H)-one, showcasing the versatility of cyano-activated methylene (B1212753) compounds in building complex scaffolds. nih.gov
Tetrazoles: The cyano group in pyridone derivatives, which can be synthesized from ethyl cyanoacetate, can undergo a [3+2] cycloaddition reaction with sodium azide (B81097) to form 5-(pyridin-2-yl)-1H-tetrazoles. sciforum.netmdpi.com
The table below illustrates the types of reactions where ethyl cyanoacetate derivatives are used to form heterocyclic structures.
| Starting Materials | Reaction Type | Resulting Heterocycle |
| Aromatic aldehyde, Acetophenone (B1666503), Ethyl cyanoacetate, Ammonium acetate | Four-component reaction | 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile nih.govnih.gov |
| Chalcone, Ethyl cyanoacetate, Ammonium acetate | Condensation | 3-Cyano-2-oxo-1,2-dihydropyridine |
| 3-Cyano-2-pyridone, Sodium azide, L-proline | [3+2] Cycloaddition | (1H-tetrazol-5-yl)pyridin-2(1H)-one mdpi.com |
| Aromatic aldehyde, Malononitrile, 4-Hydroxypyridin-2-one | Three-component reaction | Pyrano[3,2-c]pyridone nih.gov |
Precursor for Ligand Synthesis in Coordination Chemistry
The molecular structure of this compound contains multiple potential coordination sites—the nitrogen atom of the pyridine ring, the nitrogen atom of the cyano group, and the oxygen atom of the ester's carbonyl group. This makes it a promising precursor for the synthesis of ligands for coordination chemistry.
While direct studies on the coordination chemistry of this compound itself are not extensively detailed, the synthesis of metal complexes with structurally related ligands is well-documented. For example, complexes of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) have been prepared with the ligand Ethyl cyano(2-methyl carboxylate phenyl azo acetate), which also features cyano and ethyl ester functionalities. uobaghdad.edu.iqresearchgate.net In these octahedral complexes, the ligand coordinates with the metal ions, demonstrating the capability of these functional groups to participate in metal binding. uobaghdad.edu.iqresearchgate.net
The pyridine moiety is a classic component of ligands in coordination and organometallic chemistry. The synthesis of coordination polymers often involves linking metal centers with pyridyl-based organic linkers. researchgate.net The presence of the pyridin-2-yl group in this compound provides a readily available nitrogen donor for complexation with a wide range of metal ions, including lead(II) and others, to form metal-organic coordination polymers. nih.gov The combination of the "hard" pyridine nitrogen donor and the "softer" cyano nitrogen donor could allow for the synthesis of ligands capable of selective metal binding or forming intricate polynuclear structures.
Role in Catalytic Systems
This compound and its derivatives can play a role in catalytic systems, primarily by serving as precursors to ligands that form catalytically active metal complexes or by acting as reagents in catalyzed reactions.
The functional groups within the molecule are suitable for creating ligands for transition metal catalysis. The pyridine ring, in particular, is a ubiquitous component in catalysts for various organic transformations. Derivatives of this compound can be incorporated into larger molecular frameworks to create bidentate or tridentate ligands, which can then complex with metals to form active catalysts.
Furthermore, related cyanoacetate compounds have been employed in catalytic processes. For instance, the reaction to form 2-oxo-1,2-dihydropyridine-3-carbonitriles from ethyl cyanoacetate can be catalyzed by ceric ammonium nitrate (B79036) (CAN). nih.gov In other syntheses, piperidine (B6355638) is used as a basic catalyst for reactions involving ethyl cyanoacetate to produce substituted pyridines and quinolines. orientjchem.orgresearchgate.net These examples highlight how the reactivity of the ethyl cyanoacetate core is often harnessed within catalytically controlled reaction sequences to achieve efficient synthesis of complex molecules.
Comparative Studies with Structural Analogs and Regioisomers
Comparison with Ethyl 2-cyano-2-(pyridin-3-yl)acetate and Ethyl 2-cyano-2-(pyridin-4-yl)acetate
The position of the nitrogen atom in the pyridine (B92270) ring has a profound impact on the electronic properties and, consequently, the reactivity and synthetic accessibility of the corresponding ethyl cyanoacetate (B8463686) derivatives.
The reactivity of the alpha-carbon in ethyl 2-cyano-2-(pyridinyl)acetate isomers is directly influenced by the electronic nature of the pyridine ring. The pyridine nitrogen is an electron-withdrawing group, and its position relative to the acetate (B1210297) substituent dictates the extent of this electronic effect.
Ethyl 2-cyano-2-(pyridin-2-yl)acetate : In this isomer, the nitrogen atom is in the ortho position. This proximity allows for a strong inductive electron-withdrawing effect and potential chelation of the nitrogen with metal cations used in reactions, which can influence the reactivity of the alpha-carbon. The close proximity of the nitrogen atom can also lead to steric hindrance in certain reactions.
Ethyl 2-cyano-2-(pyridin-3-yl)acetate : With the nitrogen in the meta position, the inductive effect on the alpha-carbon is weaker compared to the 2-yl isomer. The electronic influence is primarily transmitted through the aromatic system.
Ethyl 2-cyano-2-(pyridin-4-yl)acetate : In the para-isomer, the nitrogen atom exerts a significant electron-withdrawing effect through both induction and resonance (mesomeric effect). This can lead to increased acidity of the alpha-proton, making it more reactive in base-catalyzed reactions.
Studies on the reactivity of pyridine derivatives have shown that substitutions on the pyridine ring can control the reactivity of a metal center in catalytic applications. nih.gov For instance, electron-withdrawing groups in the 4-position of the pyridine ring have resulted in higher yields in certain C-C coupling reactions. nih.gov While not a direct comparison of the ethyl cyanoacetate derivatives, this highlights the principle that the electronic properties, governed by the substituent position, are key to reactivity. The reaction of pyridine itself with radicals like CN is also position-dependent, with addition reactions being favored. frontiersin.org
The table below summarizes the expected electronic influence of the pyridine nitrogen on the alpha-carbon of the ethyl cyanoacetate substituent.
| Compound | Position of Nitrogen | Primary Electronic Effect on Alpha-Carbon | Expected Influence on Alpha-Proton Acidity |
| This compound | Ortho | Strong inductive withdrawal, potential for chelation | High |
| Ethyl 2-cyano-2-(pyridin-3-yl)acetate | Meta | Moderate inductive withdrawal | Moderate |
| Ethyl 2-cyano-2-(pyridin-4-yl)acetate | Para | Strong inductive and resonance withdrawal | Highest |
For Ethyl 2-cyano-2-(pyridin-4-yl)acetate , a preparation method starting from 4-chloropyridine (B1293800) hydrochloride and ethyl cyanoacetate has been reported. google.com In this synthesis, potassium tert-butoxide is used as a base, and the reaction proceeds to give the desired product in a yield of 87.5%. google.com
The synthesis of This compound can be more challenging due to the reactivity of the 2-position of the pyridine ring. However, it is a commercially available compound, indicating that viable synthetic routes exist. ontosight.ainih.gov
Information on the specific synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate is also available, with the compound being listed in chemical supplier catalogs. chemsynthesis.commoldb.combldpharm.com
The table below presents a comparative overview of reported synthetic yields for the pyridine regioisomers of ethyl cyanoacetate.
| Compound | Starting Material | Reported Yield | Reference |
| Ethyl 2-cyano-2-(pyridin-4-yl)acetate | 4-chloropyridine hydrochloride, ethyl cyanoacetate | 87.5% | google.com |
| This compound | Data not available in provided sources | - | - |
| Ethyl 2-cyano-2-(pyridin-3-yl)acetate | Data not available in provided sources | - | - |
Comparison with Pyrimidine (B1678525) Analogs (e.g., Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate)
Replacing the pyridine ring with a pyrimidine ring introduces a second nitrogen atom into the heterocyclic system. This heteroatom exchange has significant consequences for the molecule's electronic properties and reactivity.
Pyrimidines are generally more electron-deficient than pyridines due to the presence of the second nitrogen atom. This increased electron deficiency affects the attached ethyl cyanoacetate moiety.
When comparing This compound with Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate , the two nitrogen atoms in the pyrimidine ring of the latter exert a stronger electron-withdrawing effect on the alpha-carbon. This is expected to increase the acidity of the alpha-proton even more than in the pyridin-2-yl analog, potentially making it more reactive in deprotonation and subsequent nucleophilic reactions.
The introduction of heteroatoms like nitrogen into an aromatic system is known to significantly decrease the energies of the frontier molecular orbitals (HOMO and LUMO), which can enhance the stability of the molecule. researchgate.net This increased stability and altered electronic distribution can influence the compound's reactivity in various chemical transformations. For example, the synthesis of certain pyrimidine derivatives can be achieved by reacting formamidine (B1211174) acetate with ethyl 2-cyanoacetate derivatives. google.com
The table below provides a qualitative comparison of the electronic properties of the pyridine and pyrimidine analogs.
| Compound | Heterocyclic Ring | Number of Nitrogen Atoms | Expected Electron-Withdrawing Effect | Expected Alpha-Proton Acidity |
| This compound | Pyridine | 1 | Strong | High |
| Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate | Pyrimidine | 2 | Very Strong | Very High |
Structure-Reactivity Relationships within Alpha-Cyano Ester Derivatives
Alpha-cyano esters, including this compound and its analogs, belong to a class of compounds known as active methylene (B1212753) compounds. The presence of both a cyano (-CN) and an ester (-COOEt) group on the same carbon atom significantly increases the acidity of the alpha-proton. This is due to the ability of both groups to stabilize the resulting carbanion through resonance and inductive effects.
The general reactivity of alpha-cyano esters is characterized by:
Alkylation and Acylation: The stabilized carbanion is a potent nucleophile and can readily participate in alkylation and acylation reactions.
Condensation Reactions: They are common substrates in Knoevenagel and Biginelli condensations, reacting with aldehydes and ketones to form a variety of heterocyclic and unsaturated compounds. iau.ir
Cyclization Reactions: The dual functional groups allow for their use as versatile building blocks in the synthesis of various heterocyclic systems like pyridines, pyrimidines, and others. sciforum.netsciforum.netresearchgate.netmdpi.com
The nature of the substituent at the alpha-position (in this case, the heterocyclic ring) modulates this inherent reactivity. An electron-withdrawing heterocyclic ring, such as pyridine or pyrimidine, will further enhance the acidity of the alpha-proton and influence the reactivity of the molecule. The specific regioisomerism of the heterocycle, as discussed above, provides a finer level of control over these electronic effects.
Future Research Directions and Perspectives
Exploration of Asymmetric Synthesis
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While methods for creating chiral pyridine (B92270) derivatives are sought after, the development of highly enantioselective catalytic transformations for β-substituted alkenyl pyridines highlights a promising area of research. nih.gov Future efforts could focus on adapting such methodologies to substrates like Ethyl 2-cyano-2-(pyridin-2-yl)acetate.
A key challenge lies in controlling the stereochemistry at the α-carbon. The development of chiral catalysts, including both metal complexes and organocatalysts, will be crucial. For instance, chiral phase-transfer catalysts or proline-derived organocatalysts could be investigated for the enantioselective alkylation or other modifications of the active methylene (B1212753) group in this compound. unibo.it Success in this area would provide access to a library of chiral pyridine-containing compounds, which are valuable scaffolds for drug discovery. nih.gov The functionalization of cyano-substituted chiral pyridines has been demonstrated, suggesting that the cyano group in the target molecule can be a handle for further synthetic elaborations after establishing the chiral center. nih.gov
| Research Goal | Potential Method | Catalyst Type | Target Application |
| Enantioselective Alkylation | Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Salts | Synthesis of Chiral APIs |
| Asymmetric Michael Addition | Organocatalysis | Chiral Amines (e.g., Proline derivatives) | Access to functionalized chiral pyridines |
| Catalytic Asymmetric Reduction | Metal-Catalyzed Hydrogenation | Chiral phosphine (B1218219) ligands with Rh or Ru | Preparation of chiral piperidines |
Development of New Catalytic Transformations
This compound is an excellent precursor for a variety of heterocyclic compounds due to its multiple reactive sites. It is frequently used in multi-component reactions to synthesize functionalized pyridines and 2-pyridones. sciforum.net Future research will likely focus on developing novel catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.
One promising avenue is the use of organocatalysts, such as L-proline, to facilitate the synthesis of complex molecules like 3-cyano-2-pyridones in a one-pot fashion. sciforum.netresearchgate.net Exploring a broader range of organocatalysts could lead to new reaction pathways and access to previously inaccessible molecular architectures. Additionally, the development of metal-catalyzed cross-coupling and cycloaddition reactions using derivatives of this compound could expand its synthetic utility. For example, the cyano group can be transformed into other functional groups, such as a tetrazole ring via [3+2] cycloaddition, opening up new avenues for creating diverse heterocyclic systems. nih.govsciforum.netmdpi.com
| Transformation Type | Catalyst System | Product Class | Potential Advantage |
| One-Pot Multi-component Reaction | L-proline / Aminocatalysts | Substituted 2-Pyridones | High atom economy, operational simplicity researchgate.net |
| Cycloaddition Reactions | Metal-free or Lewis Acid Catalysis | Tetrazolyl-pyridines | Access to bioisosteres of carboxylic acids mdpi.com |
| C-H Functionalization | Transition Metals (e.g., Pd, Rh) | Arylated/Alkylated Pyridines | Direct modification of the pyridine ring |
Advanced Materials Applications
The inherent electronic and coordination properties of the pyridine and cyano moieties within this compound make it and its derivatives attractive candidates for advanced materials development.
Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom is an excellent coordination site for metal ions. By modifying the ester group into a carboxylic acid, this compound can be converted into a versatile linker for the synthesis of Metal-Organic Frameworks (MOFs). acs.orgnih.gov Pyridine-based linkers are known to form stable MOFs with tunable pore sizes and high thermal stability. alfa-chemistry.com These materials have wide-ranging applications in gas storage, separation, and catalysis. alfa-chemistry.comrsc.orgresearchgate.net Future work could involve synthesizing novel pyridyl-carboxylate linkers derived from the title compound to create MOFs with tailored properties for specific applications, such as selective CO2 capture or heterogeneous catalysis. researchgate.net
Fluorescent and Polymeric Materials: Molecules containing both pyridine (an electron-acceptor) and other aromatic systems can exhibit interesting photophysical properties. nih.gov Derivatives of this compound, particularly the corresponding 3-cyano-2-pyridones, are being investigated as fluorescent scaffolds. sciforum.net These fluorescent properties could be harnessed in the development of organic light-emitting diodes (OLEDs), chemical sensors, or bio-imaging agents. Furthermore, the incorporation of this pyridine motif into polymer backbones, either through polymerization of a modified derivative or by grafting, could lead to new functional polymers with applications in coatings, membranes, or electronics. nih.gov
| Material Class | Key Functional Group | Potential Application | Research Focus |
| Metal-Organic Frameworks (MOFs) | Pyridine-carboxylate | Gas Storage, Separation, Catalysis | Design of linkers for controlled pore size and functionality alfa-chemistry.com |
| Fluorescent Dyes | 3-Cyano-2-pyridone | OLEDs, Chemical Sensors | Tuning emission wavelengths through structural modification sciforum.net |
| Functional Polymers | Pyridine moiety | Antimicrobial coatings, Membranes | Grafting onto polymer backbones for enhanced properties nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
